molecular formula C16H21FN2O4 B6972706 1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one

1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one

Cat. No.: B6972706
M. Wt: 324.35 g/mol
InChI Key: YKGOGEBCYJWOFW-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an acetyl group, a fluorine atom, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction between a fluoro-methoxybenzene derivative and an appropriate alkoxide.

    Final Coupling: The final step involves coupling the acetylated piperazine with the phenoxy derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one can undergo various chemical reactions:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(4-Carboxypiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one.

    Reduction: 1-(4-Hydroxyethylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenoxy)propan-1-one: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    1-(4-Acetylpiperazin-1-yl)-2-(3-chloro-4-methoxyphenoxy)propan-1-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

    1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-hydroxyphenoxy)propan-1-one: The presence of a hydroxy group instead of a methoxy group can significantly alter its reactivity and interactions.

Uniqueness

1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one is unique due to the combination of its acetylated piperazine ring and the specific substitution pattern on the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-11(23-13-4-5-15(22-3)14(17)10-13)16(21)19-8-6-18(7-9-19)12(2)20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGOGEBCYJWOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)OC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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